molecular formula C20H26N4O3 B12268378 N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12268378
M. Wt: 370.4 g/mol
InChI Key: QNSDBEVSQMNNHL-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzoyl group, and the attachment of the dimethylpyrimidinyl group. Common synthetic routes include:

Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on various cancer cells.

    Berberine: Used for its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C20H26N4O3/c1-14-11-21-20(22-12-14)23(2)16-6-5-9-24(13-16)19(25)15-7-8-17(26-3)18(10-15)27-4/h7-8,10-12,16H,5-6,9,13H2,1-4H3

InChI Key

QNSDBEVSQMNNHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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